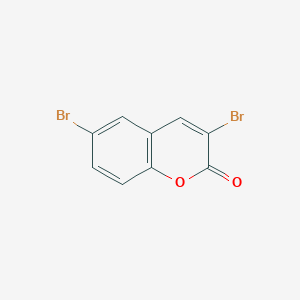

3,6-Dibromo-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2O2/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZAOBSHDZZZCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and X Ray Crystallographic Characterization of 3,6 Dibromo 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Table 1: Predicted ¹H NMR Spectral Data for 3,6-Dibromo-2H-chromen-2-one

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | ~ 8.5 | s |

| H-5 | ~ 7.7 | d |

| H-7 | ~ 7.6 | dd |

Note: This is a predicted spectrum based on related compounds. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. For a related compound, 3-acetyl-6,8-dibromo-2H-chromen-2-one, the lactonic carbonyl carbon resonates at approximately δ 159.3 ppm. The carbons bearing the bromine atoms (C-6 and C-8) are deshielded and appear at δ 134.4 and 130.3 ppm, respectively. The carbon at position 3, attached to the acetyl group, is found at δ 147.5 ppm. This information allows for a tentative assignment of the carbon signals in this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~ 159 |

| C-3 | ~ 147 |

| C-4 | ~ 118 |

| C-4a | ~ 120 |

| C-5 | ~ 125 |

| C-6 | ~ 134 |

| C-7 | ~ 130 |

| C-8 | ~ 116 |

Note: This is a predicted spectrum based on related compounds. Actual values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecule. emerypharma.com

HMQC (Heteronuclear Single Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Correlation), correlates directly bonded proton and carbon atoms. columbia.edulibretexts.org This is a highly sensitive technique that provides the same information as a DEPT-135 experiment. columbia.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the most characteristic absorption band is expected to be the stretching vibration of the lactone carbonyl group (C=O). For related coumarin (B35378) derivatives, this strong absorption typically appears in the region of 1709-1714 cm⁻¹. acs.org Other expected vibrations include C=C stretching of the aromatic ring and the C-Br stretching frequencies.

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (lactone) | Stretching | ~ 1710 |

| C=C (aromatic) | Stretching | ~ 1600-1450 |

| C-O | Stretching | ~ 1250-1000 |

Note: This is a predicted spectrum based on related compounds. Actual values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Coumarin and its derivatives are known to be chromophoric and typically exhibit absorption maxima in the UV region. For coumarin derivatives, maximal absorption is generally observed around 330 nm. researchgate.net The presence of bromine atoms on the aromatic ring can influence the position and intensity of these absorption bands. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions within the conjugated system.

Table 4: Predicted UV-Vis Spectral Data for this compound

| Transition | Predicted λmax (nm) |

|---|

Note: This is a predicted value based on related compounds. Actual values may vary depending on the solvent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₄Br₂O₂), the calculated molecular weight is approximately 301.86 g/mol . HRMS can confirm this with high accuracy, typically to within a few parts per million. Furthermore, the isotopic pattern observed in the mass spectrum, due to the presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), will show a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1, confirming the presence of two bromine atoms in the molecule. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 5: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M]⁺ | 301.8615 |

| [M+2]⁺ | 303.8595 |

Note: These are calculated values for the molecular ion cluster.

Therefore, it is not possible to generate the detailed analysis and data tables for the following sections as requested in the outline:

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Molecular Architecture

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, π-π Stacking)

The generation of scientifically accurate content for these sections is entirely dependent on the availability of a solved crystal structure for the title compound. Without this foundational data, any discussion of its specific solid-state molecular architecture would be speculative and not based on direct experimental evidence as required.

Research on related compounds, such as 6-bromo-3-(dibromoacetyl)-2H-chromen-2-one and various other halogenated coumarins, confirms that single-crystal X-ray diffraction is the definitive method for establishing molecular geometry and understanding supramolecular assembly through interactions like hydrogen bonds and π-π stacking. However, this general knowledge cannot be extrapolated to provide the specific, quantitative data requested for this compound.

Should the crystallographic information for this compound become publicly available, the requested article could be generated.

Computational and Theoretical Investigations of 3,6 Dibromo 2h Chromen 2 One Molecular Properties

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the ground state electronic properties of molecular systems. nih.gov By employing functionals like B3LYP with appropriate basis sets, it is possible to obtain a detailed description of the molecule's geometry and electronic distribution. bhu.ac.in

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

In 3,6-Dibromo-2H-chromen-2-one, the HOMO is typically distributed over the electron-rich benzopyran ring, while the LUMO is localized more towards the electron-deficient lactone and dibromoacetyl moieties. A smaller energy gap implies higher reactivity, greater polarizability, and a lower energy requirement for electronic excitation. acs.org DFT calculations for related brominated coumarins show that the introduction of electron-withdrawing bromine atoms tends to lower both HOMO and LUMO energy levels, with a significant impact on the energy gap. acs.org This gap is instrumental in determining the molecule's electronic transitions and potential as an electronic material. koyauniversity.org

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insight into the molecule's behavior.

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | -2.15 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.10 |

| Ionization Potential | IP | -EHOMO | 6.25 |

| Electron Affinity | EA | -ELUMO | 2.15 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.05 |

| Chemical Softness | S | 1 / (2η) | 0.244 |

| Electronegativity | χ | (IP + EA) / 2 | 4.20 |

| Electrophilicity Index | ω | χ2 / (2η) | 4.29 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface.

For this compound, the MEP analysis reveals distinct regions of varying electrostatic potential. bhu.ac.in

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are typically localized around the electronegative oxygen atom of the carbonyl group in the lactone ring and the acetyl group. researchgate.netresearchgate.net

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. Such regions are generally found around the hydrogen atoms of the aromatic ring. bhu.ac.in

Neutral Regions (Green): These represent areas with near-zero potential.

The bromine atoms, due to their electronegativity, create a complex potential landscape, influencing the reactivity of adjacent carbon atoms. The MEP map provides a clear, intuitive picture of the molecule's reactivity patterns. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and orbital interactions within the molecule. uni-muenchen.de It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with intramolecular charge transfer (ICT). researchgate.net

Key interactions within this compound identified through NBO analysis include:

π → π transitions:* Delocalization of π-electrons from the filled π-orbitals of the benzene (B151609) ring to the antibonding π*-orbitals of the pyrone ring and carbonyl groups. This is a major contributor to the molecule's stability.

n → π transitions:* Interactions involving the lone pairs (n) of the oxygen atoms and the antibonding π-orbitals of the C=C and C=O bonds. For instance, the lone pair of the ester oxygen can delocalize into the adjacent C=C bond's π orbital. conicet.gov.ar

Hyperconjugative Interactions: These donor-acceptor interactions contribute significantly to the molecular stability. The stabilization energy E(2) associated with these transfers can be calculated, with higher values indicating stronger interactions. researchgate.netnih.gov

NBO analysis confirms the presence of a robust π-conjugated system and reveals the specific pathways of electron delocalization that govern the molecule's electronic structure and stability. core.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. rsc.orgarxiv.org It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Visible spectra, and oscillator strengths, which relate to the intensity of the absorption bands. gaussian.com

For this compound, TD-DFT calculations can predict its electronic absorption spectrum. acs.org The calculations typically show strong absorptions in the UV region, corresponding to π → π* and n → π* electronic transitions within the coumarin core. researchgate.net The results can be compared with experimental spectra to validate the computational method. researchgate.net Furthermore, TD-DFT allows for the optimization of excited-state geometries, providing insights into how the molecule's structure changes upon photoexcitation, which is crucial for understanding its photophysical and photochemical behavior. nih.gov

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant intramolecular charge transfer, like many coumarin derivatives, are candidates for nonlinear optical (NLO) materials. nih.gov These materials have applications in optical switching and data storage technologies. Computational chemistry can predict the NLO response of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. diva-portal.org

For NLO properties to be significant, a molecule often needs:

A strong electron donor-acceptor system.

An extended π-electron bridge connecting the donor and acceptor.

In this compound, the coumarin nucleus acts as a π-system. The bromine atoms and the acetyl group are electron-withdrawing, creating an intramolecular charge-transfer character. DFT calculations can quantify the components of the polarizability and hyperpolarizability tensors. mdpi.com The magnitude of the total first hyperpolarizability (β_tot) is a primary measure of the second-order NLO response. Studies on similar chromene derivatives have shown that they can possess notable NLO properties, with calculated hyperpolarizability values often compared to standard NLO materials like urea (B33335) for benchmarking. nih.govnih.gov

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate details of reaction mechanisms, including the characterization of transient intermediates and high-energy transition states. While comprehensive computational studies focusing specifically on the reaction mechanisms of this compound are not extensively available in public literature, valuable insights can be drawn from theoretical investigations into related brominated and substituted coumarin systems. These studies help to predict the reactivity and potential reaction pathways for this compound.

Theoretical analyses of electrophilic aromatic substitution (EAS) on coumarin systems provide a foundational understanding of its reactivity. For instance, in the nitration of 2H-chromen-2-one, computational studies using Molecular Electron Density Theory (MEDT) have shown that such reactions proceed through a stepwise mechanism. This involves the formation of a tetrahedral cationic intermediate. mdpi.com The regioselectivity of these reactions is a key aspect explored in such studies. For the coumarin nucleus, computational models can predict the most likely sites for electrophilic attack by analyzing the electron density distribution and the stability of the resulting intermediates. mdpi.com

In the context of brominated coumarins, DFT calculations on related compounds like 3-acetyl-6,8-dibromo-2H-chromen-2-one have been used to understand the electronic effects of the substituents. These calculations confirmed that the initial bromination at the C6 position reduces the electron density at the C8 position, which in turn facilitates the subsequent second bromination. This demonstrates how computational methods can quantify the activating or deactivating effects of substituents on the aromatic ring, which is crucial for predicting reaction outcomes.

Furthermore, computational studies on the homodimerization of 3-acetylcoumarin (B160212) derivatives have utilized DFT to clarify the radical mechanism involved. mdpi.com By calculating the free-energy profiles and analyzing the Natural Bond Orbital (NBO) charges of the initial coumarin derivatives and their radical forms, researchers can elucidate the influence of various substituents on the reaction pathway. mdpi.com For example, the spin density of the radical intermediates can be mapped to identify the most reactive centers. mdpi.com

While a detailed mechanistic study with explicit transition state structures and activation energies for reactions involving this compound is not specifically documented, the principles from related systems suggest that its reactions would be significantly influenced by the electronic properties of the two bromine atoms. These electron-withdrawing groups would deactivate the benzene ring towards further electrophilic substitution, while also potentially directing incoming nucleophiles to specific positions.

Future computational investigations could focus on modeling specific reactions of this compound, such as nucleophilic aromatic substitution at the C6 position or metal-catalyzed cross-coupling reactions. Such studies would involve:

Mapping the potential energy surface of the reaction.

Locating and characterizing the transition state structures.

Calculating the activation energy barriers.

Analyzing the charge distribution and orbital interactions throughout the reaction pathway.

These theoretical explorations would provide invaluable, atomistic-level understanding of the compound's chemical behavior and guide the design of new synthetic methodologies.

Chemical Reactivity and Derivatization Strategies for 3,6 Dibromo 2h Chromen 2 One

Nucleophilic Substitution Reactions at Bromine Centers

The bromine atoms on the chromenone core, particularly the one at the 3-position, are susceptible to nucleophilic substitution reactions. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the C-3 position, making it reactive towards various nucleophiles.

Common nucleophiles used in these reactions include amines, thiols, and alkoxides, leading to the formation of 3-amino, 3-thio, and 3-alkoxy derivatives, respectively. The reaction conditions for these substitutions, such as solvent and temperature, can be tuned to control the selectivity and yield of the products. For instance, polar aprotic solvents can enhance the reactivity of nucleophiles in S_N2 reactions. ksu.edu.sa

It is important to note that the bromine at the 6-position, being on the aromatic ring, is generally less reactive towards nucleophilic substitution than the vinylic bromine at the 3-position. However, under more forcing conditions or with specific catalytic systems, substitution at the 6-position can also be achieved.

A summary of representative nucleophilic substitution reactions is presented in the table below.

| Nucleophile | Reagent Example | Product Type | Reference |

| Amines | Alkylamines, Arylamines | 3-Amino-6-bromo-2H-chromen-2-ones | |

| Thiols | Alkylthiols, Arylthiols | 6-Bromo-3-(organothio)-2H-chromen-2-ones | |

| Alkoxides | Sodium methoxide | 6-Bromo-3-methoxy-2H-chromen-2-one |

Functional Group Transformations and Modifications of the 2H-Chromen-2-one Ring System

Beyond substitution at the bromine centers, the 2H-chromen-2-one scaffold itself can undergo a variety of functional group transformations. The lactone ring can be opened under basic or acidic conditions, leading to the corresponding coumarinic acid derivatives. The carbonyl group of the lactone can be reduced to form dihydrocoumarins.

Furthermore, if other functional groups are present on the chromenone core, they can be modified. For example, a 3-acetyl group can undergo condensation reactions to form various heterocyclic systems. Chlorosulfonation of 3-(2-bromoacetyl)-2H-chromen-2-ones has been shown to result in the formation of (Z)-3-(2-bromo-1-chlorovinyl)-2H-chromen-2-ones, demonstrating a complex transformation involving the acetyl group. niscpr.res.in

Cycloaddition Reactions Involving the Unsaturated Chromenone Core

The double bond within the pyrone ring of the 2H-chromen-2-one system can participate in cycloaddition reactions, most notably Diels-Alder reactions. acs.org In these reactions, the chromenone can act as a diene, reacting with various dienophiles to construct more complex polycyclic structures. The presence of bromine substituents can influence the reactivity and stereoselectivity of these cycloadditions. acs.org For instance, 3,5-dibromo-2-pyrone has been shown to be a potent ambident diene in Diels-Alder reactions. acs.org

Iron(III) salts have been used to catalyze tandem rearrangement/hetero-Diels-Alder reactions of 2H-chromenes, leading to the formation of tetrahydrochromeno heterocycles. nih.gov While this specific reaction has not been reported for 3,6-dibromo-2H-chromen-2-one, it highlights the potential of the chromene core to undergo cycloaddition reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C and C-N Bond Formation

The bromine atoms on the this compound scaffold serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. acs.org These reactions are powerful tools for the synthesis of highly functionalized coumarin (B35378) derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the dibromochromenone with boronic acids or their esters to form aryl- or vinyl-substituted coumarins. This method is widely used for the synthesis of biaryl compounds. eie.grresearchgate.net

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the dibromochromenone with alkenes, leading to the formation of alkenyl-substituted coumarins. eie.gr

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple the dibromochromenone with terminal alkynes, yielding alkynyl-substituted coumarins. sioc-journal.cn

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the dibromochromenone with amines. eie.gr

The differential reactivity of the vinylic bromide at position 3 and the aromatic bromide at position 6 can potentially allow for selective and sequential cross-coupling reactions, further increasing the molecular diversity that can be achieved from this scaffold.

A summary of metal-catalyzed cross-coupling reactions is provided in the table below.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 3,6-Diaryl-2H-chromen-2-one | eie.grresearchgate.net |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | 3,6-Dialkenyl-2H-chromen-2-one | eie.gr |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | 3,6-Dialkynyl-2H-chromen-2-one | sioc-journal.cn |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand, base | 3,6-Diamino-2H-chromen-2-one | eie.gr |

Synthesis of Complex Hybrid Molecules Incorporating the Dibromochromenone Scaffold

The reactivity of this compound makes it a valuable building block for the synthesis of complex hybrid molecules. By combining the dibromochromenone scaffold with other bioactive moieties, researchers aim to create new compounds with enhanced or novel biological activities. mdpi.commdpi.comsemanticscholar.org

For example, the bromine atoms can be displaced by nucleophiles that are themselves part of another heterocyclic system, leading to coumarin-heterocycle hybrids. mdpi.com Metal-catalyzed cross-coupling reactions are also extensively used to link the dibromochromenone core to other molecular fragments. acs.org The synthesis of coumarin-triazole-isatin hybrids has been reported, where a coumarin moiety was linked to other heterocyclic systems via a triazole linker. mdpi.com

These strategies have led to the creation of a diverse library of complex molecules with potential applications in drug discovery and materials science. The ability to selectively functionalize the 3- and 6-positions of the chromenone core provides a high degree of control over the final molecular architecture.

Mechanistic Insights into Biological Interactions of Dibrominated 2h Chromen 2 Ones in Vitro Studies

Elucidation of Molecular Targets and Binding Mechanisms

The specific molecular targets of 3,6-Dibromo-2H-chromen-2-one are not yet fully elucidated, but research on related coumarin (B35378) derivatives provides significant clues into their probable mechanisms of action. A variety of mechanisms have been proposed for the broader coumarin class, including interference with cell cycle progression and the inhibition of specific enzymes like cytochrome P450. mdpi.com The cytotoxic and antiproliferative effects observed in derivatives of 6-bromo-2H-chromen-2-one suggest that these compounds interact with critical cellular components essential for cell growth and survival. nih.govnih.gov

The identification of direct binding partners for small molecules is a key step in understanding their function. A notable example from a different class of molecules, thalidomide (B1683933), led to the identification of its direct target, cereblon (CRBN), through the use of affinity chromatography with immobilized drug molecules. nih.gov CRBN was found to be a substrate receptor for an E3 ubiquitin ligase complex, and thalidomide binding alters its substrate specificity. nih.gov This approach could be instrumental in definitively identifying the protein targets of dibrominated 2H-chromen-2-ones. Based on the known activities of coumarins, potential targets could include enzymes involved in cell signaling, DNA metabolism, and cellular redox homeostasis.

In Vitro Enzyme Inhibition Studies (e.g., DNA replication and repair enzymes, specific protein kinases)

The ability of a compound to inhibit specific enzymes is a common mechanism for therapeutic intervention. The coumarin scaffold is present in many enzyme inhibitors, and brominated derivatives have shown significant potential in this area. nih.gov

DNA Replication and Repair Enzymes: The integrity of the genome is maintained by a complex network of DNA repair proteins. nih.gov The inhibition of these proteins is a promising strategy in cancer therapy, as it can induce synthetic lethality in cancer cells that are already deficient in certain repair pathways. nih.gov The observed antiproliferative activity of various heterocyclic compounds derived from 6-bromo-3-acetyl-2H-chromen-2-one against liver carcinoma cells suggests that these molecules may interfere with DNA replication or repair processes. nih.govnih.gov While direct inhibitory studies of this compound on enzymes like RAD51 recombinase or WRN DNA helicase have not been reported, this remains a plausible mechanism for their cytotoxicity. nih.govnih.gov

Specific Protein Kinases: Protein kinases are crucial regulators of cellular processes, and their aberrant function is linked to many diseases, including cancer. semanticscholar.org Consequently, they are major targets for drug development. semanticscholar.orgsymansis.com Certain coumarins are known to be potent kinase inhibitors. For instance, the natural coumarin daphnetin (B354214) has been shown to inhibit tyrosine kinase, epidermal growth factor receptor, and protein kinase C in vitro. mdpi.com This suggests that the dibrominated 2H-chromen-2-one scaffold could also be oriented toward kinase inhibition. The broad antiproliferative activity of this class of compounds could be explained by the inhibition of one or more protein kinases essential for cell proliferation and survival.

Table 1: In Vitro Enzyme Inhibition by Selected Coumarin Derivatives

| Compound Class | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Daphnetin | Tyrosine Kinase, EGFR, Protein Kinase C | Inhibition | mdpi.com |

| Chalcocoumarins | Monoamine Oxidase B (MAO-B) | Selective Inhibition (e.g., ChC4 IC₅₀ = 0.76 µM) | nih.gov |

Mechanistic Pathways of Antioxidant Action (e.g., Free Radical Scavenging, Metal Chelation)

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions. nih.govsemanticscholar.org Coumarins are recognized for their antioxidant properties, which can arise through several mechanisms. mdpi.com

Free Radical Scavenging: Many coumarin derivatives demonstrate the ability to directly scavenge harmful free radicals. nih.gov The primary mechanism often involves hydrogen atom transfer (HAT) to neutralize radicals like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). nih.govmdpi.com Structure-activity studies on various coumarins have revealed that the presence and position of hydroxyl groups on the coumarin ring are critical for this activity. researchgate.net Compounds with ortho-dihydroxy substitutions, such as esculetin (B1671247) (6,7-dihydroxycoumarin), are particularly potent scavengers. researchgate.net While this compound lacks hydroxyl groups, the core heterocyclic system may still contribute to a lesser extent, and this activity can be significantly enhanced in its hydroxylated derivatives.

Metal Chelation: Transition metals like iron and copper can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. nih.gov Chelating agents can bind these metal ions, forming stable complexes that prevent them from participating in redox cycling. nih.govmdpi.com The oxygen atoms within the lactone and pyrone rings of the coumarin scaffold provide potential sites for metal ion coordination. By sequestering pro-oxidant metal ions, dibrominated 2H-chromen-2-ones could indirectly exert an antioxidant effect by preventing the formation of the most damaging free radicals.

Investigation of Antimicrobial Action Mechanisms (e.g., Membrane Permeabilization, Inhibition of Essential Microbial Enzymes)

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Coumarin derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. researchgate.net Studies on 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one, a closely related precursor, have demonstrated its utility in synthesizing novel compounds with significant antibacterial properties. semanticscholar.org

The precise mechanisms by which these compounds exert their antimicrobial effects are under investigation but are thought to involve several pathways. The general mechanisms for antimicrobial agents include the inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of nucleic acid or protein synthesis, and interference with essential metabolic pathways. mdpi.comnih.gov The lipophilic nature of the dibrominated coumarin structure may facilitate its passage through or interaction with the lipid-rich bacterial cell membrane, potentially leading to increased permeability and leakage of cellular contents.

Alternatively, these compounds may act by inhibiting essential microbial enzymes. For example, some natural products have been found to inhibit penicillin-binding protein 2a, a key factor in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Derivatives of 6-bromo-2H-chromen-2-one have demonstrated notable activity against both Gram-positive bacteria like Enterococcus faecalis and Gram-negative bacteria such as Pseudomonas aeruginosa, indicating a broad spectrum of action that could involve one or more of these mechanisms. semanticscholar.org

Table 2: In Vitro Antibacterial Activity of a 6-Bromo-3-(bromoacetyl)coumarin Derivative

| Compound | Test Organism | Type | Activity | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazine derivative (4) | Enterococcus faecalis | Gram-positive | Strong Inhibition | semanticscholar.org |

| (2H-chromen-3-yl)thiazol-2-derivative (10) | Enterococcus faecalis | Gram-positive | Strong Inhibition | semanticscholar.org |

Structure-Activity Relationship (SAR) Analysis for Dibrominated 2H-Chromen-2-one Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. For dibrominated 2H-chromen-2-ones, SAR analysis helps to identify the structural features responsible for their cytotoxic, antioxidant, and antimicrobial effects. Studies often utilize a common precursor, such as 3-acetyl-6-bromo-2H-chromen-2-one, to generate a library of derivatives with modifications, typically at the 3-position. nih.govnih.gov

The antiproliferative activity of these derivatives has been shown to be highly dependent on the nature of the heterocyclic system attached to the coumarin core. For example, when evaluated against a human liver carcinoma cell line (HEPG2-1), a pyrazolo[1,5-a]pyrimidine (B1248293) derivative (7c) showed the highest potency, followed by a thiazole (B1198619) (23g) and a 1,3,4-thiadiazole (B1197879) (18a) derivative. nih.gov This indicates that both the type of heterocycle and the specific substituents on it play a crucial role in determining cytotoxic efficacy. Similarly, in another study, the presence of a cyano (CN) group on a thiophene (B33073) ring attached to the coumarin scaffold was found to enhance cytotoxicity. mdpi.com

Regarding antioxidant activity, the SAR for coumarins is more established, with the number and position of hydroxyl groups being the most critical factor for free radical scavenging. researchgate.net For antimicrobial activity, the diverse structures synthesized from brominated coumarin precursors show varied activity against different bacterial strains, highlighting the importance of specific structural modifications for targeting particular pathogens. semanticscholar.org

Table 3: Antiproliferative Activity of Selected 6-Bromo-2H-chromen-2-one Derivatives against HEPG2-1 Cell Line

| Derivative Class (at position 3) | Compound ID | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 7c | 2.70 ± 0.28 | nih.govnih.gov |

| Thiazole | 23g | 3.50 ± 0.23 | nih.govnih.gov |

| 1,3,4-Thiadiazole | 18a | 4.90 ± 0.69 | nih.govnih.gov |

This analysis underscores that the 6-bromo-2H-chromen-2-one moiety is a versatile scaffold, and its biological activity can be finely tuned through chemical modifications, particularly at the C3-position.

Advanced Applications of 3,6 Dibromo 2h Chromen 2 One in Materials Science

Development of Fluorescent Probes for Biological Imaging and Sensing

The coumarin (B35378) core is a well-established fluorophore, and its derivatives are extensively researched for creating fluorescent probes for bio-imaging and sensing. rsc.orgnih.gov These probes are designed to detect specific ions, molecules, or changes in the cellular environment, with applications in biochemistry and disease prevention. rsc.org The synthesis of these probes typically involves modifying the substituents on the coumarin nucleus, most commonly at the 3 and 7 positions, to tune their optical properties and introduce specific recognition capabilities. nih.govresearchgate.net

While 3,6-Dibromo-2H-chromen-2-one itself is a foundational structure, its derivatives have been identified as key intermediates in the synthesis of fluorescent tracers. For instance, the related compound 3,6-Dibromo-7-ethylamino-4-methyl-2H-chromen-2-one is recognized as an important intermediate for creating fluorescent tracers for proteins. researchgate.net The development of coumarin-based probes often relies on established chemical reactions like the Pechmann reaction or Knoevenagel condensation to build the core structure, which can then be brominated to introduce reactive handles or modify electronic properties. nih.gov The bromine atoms can influence the photophysical characteristics of the molecule and serve as sites for subsequent reactions to attach linkers or recognition moieties. A series of coumarin derivatives have been systematically evaluated for their ability to bind to and image myelin in the central and peripheral nervous systems, demonstrating their potential for diagnosing and treating neurodegenerative disorders like multiple sclerosis. nih.gov

Table 1: Key Mechanisms and Features of Coumarin-Based Fluorescent Probes| Mechanism | Description | Typical Application |

|---|---|---|

| Photoinduced Electron Transfer (PET) | An electron transfer process between the fluorophore and a receptor moiety. Binding of an analyte to the receptor blocks the electron transfer, turning the fluorescence "on". nih.gov | Sensing of metal ions like Hg²⁺. nih.gov |

| Intramolecular Charge Transfer (ICT) | Involves a change in the dipole moment of the molecule upon excitation. The emission wavelength is sensitive to the polarity of the local environment. | Probing environmental polarity in biological systems. rsc.org |

| Förster Resonance Energy Transfer (FRET) | An energy transfer mechanism between two light-sensitive molecules (a donor and an acceptor). The efficiency of energy transfer is dependent on the distance between them. | Monitoring molecular interactions and conformational changes. rsc.org |

Integration into Polymer Chemistry and Advanced Material Composites (e.g., Flame Retardant Properties)

Organobromine compounds are a significant class of flame retardants (FRs) that are incorporated into polymers to enhance fire safety in materials used for electronics, furniture, and textiles. wikipedia.org Brominated flame retardants (BFRs) primarily function through a gas-phase inhibition mechanism. youtube.com When the polymer is heated, the C-Br bonds break, releasing bromine radicals. These radicals act as scavengers in the gas phase, interrupting the radical chain reactions of combustion, which slows the spread of the fire and can increase escape times. youtube.combsef.com

The this compound molecule is a candidate for developing novel flame retardants due to its bromine content and stable aromatic structure. Research is ongoing to create more environmentally benign and effective FRs, including those based on polymeric structures or those that can be chemically integrated into the polymer backbone. nih.gov Studies have explored the synthesis of phosphorylated-coumarins, including brominated derivatives, to evaluate their thermal stability and flammability. mdpi.com The goal of such research is to identify molecules that can be used as efficient flame retardant additives or as key components in designing new, intrinsically flame-retardant polymers. mdpi.com The use of brominated compounds in conjunction with other elements like phosphorus can lead to synergistic effects, enhancing flame retardancy through both gas-phase and condensed-phase mechanisms.

Table 2: Mechanisms of Flame Retardants in Polymers| Phase | Mechanism | Example Class |

|---|---|---|

| Gas Phase | Inhibits combustion by scavenging highly reactive free radicals (H•, OH•) in the flame, thus interrupting the chain reaction of fire. mdpi.com | Halogenated (e.g., Brominated) Compounds. youtube.com |

| Condensed Phase | Works within the solid polymer. Can promote the formation of a protective char layer that insulates the underlying material from heat and oxygen, or release water to cool the material. mdpi.com | Phosphorus Compounds, Intumescent Systems. nih.gov |

Exploration in Organic Electronic and Optoelectronic Devices

In the field of organic electronics, small organic molecules serve as fundamental building blocks for creating semiconducting materials used in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. sigmaaldrich.com Dibromo monomers, which are molecules containing two bromine atoms, are particularly valuable in this context. ossila.com They are widely used as precursors in cross-coupling reactions, such as Suzuki and Stille couplings, to synthesize larger, conjugated semiconducting polymers. ossila.com

This compound, with its two bromine atoms on an aromatic core, fits the profile of a dibromo monomer. This structure allows it to be polymerized with other monomers to create novel polymers with tailored electronic and optical properties for use in organic electronic devices. The coumarin core itself is an interesting electronic unit, and by incorporating it into a polymer chain, its properties can be harnessed in a processable, film-forming material. The development of such materials is crucial for advancing low-cost, flexible organic electronic technologies. sigmaaldrich.com

Table 3: Examples of Dibromo Monomers in Organic Electronics| Monomer Example | Potential Application Area |

|---|---|

| 4,7-Dibromo-2,1,3-benzothiadiazole | Synthesis of low bandgap polymers for organic solar cells. ossila.com |

| 2,7-Dibromo-9,9-dialkylfluorene | Creation of blue-emitting polymers for OLEDs. ossila.com |

| 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole | Building block for hole-transporting polymers in OFETs and solar cells. ossila.com |

| This compound | Potential building block for novel semiconducting polymers with unique optical and electronic properties. |

Contribution to the Design of Novel Nonlinear Optical Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are essential for applications in photonics, including frequency conversion (e.g., second-harmonic generation), optical switching, and data processing. semanticscholar.org Organic molecules with specific structural features, such as a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit large third-order optical nonlinearities. semanticscholar.orgresearchgate.net

The coumarin scaffold is a promising core for the design of NLO chromophores. researchgate.netsemanticscholar.org The electronic properties of the coumarin system can be tuned by adding substituents to the aromatic ring. Halogen atoms like bromine can act as electron-withdrawing groups, influencing the molecule's hyperpolarizability, a key measure of its NLO activity. Research into NLO materials involves both the synthesis of novel chromophores and computational studies, such as Density Functional Theory (DFT), to predict their NLO properties. semanticscholar.orgrsc.org The synthesis of highly polar stilbene (B7821643) derivatives, including brominated compounds, has led to materials with significant second-harmonic generation activity, demonstrating the role of halogenation in creating non-centrosymmetric crystal structures necessary for second-order NLO effects. rsc.org The this compound structure represents a platform that can be further functionalized to create advanced NLO materials.

Table 4: Key Concepts in Nonlinear Optical (NLO) Materials| Concept | Description | Relevance to this compound |

|---|---|---|

| Second-Order NLO (χ²) | Responsible for effects like second-harmonic generation (frequency doubling). Requires materials that lack a center of symmetry (non-centrosymmetric). rsc.org | The coumarin core can be functionalized to induce non-centrosymmetric packing in a crystal. |

| Third-Order NLO (χ³) | Leads to phenomena like third-harmonic generation and intensity-dependent refractive index. Occurs in all materials, regardless of symmetry. rsc.org | The conjugated π-system of the coumarin ring contributes to third-order NLO response. |

| Hyperpolarizability (β) | A molecular property that quantifies the nonlinear response of a single molecule to an electric field. It is a key parameter in designing new NLO materials. semanticscholar.org | The bromine substituents modify the electronic structure, thereby influencing the hyperpolarizability of the molecule. |

Future Directions and Emerging Research Avenues for 3,6 Dibromo 2h Chromen 2 One

Advancements in Stereoselective and Asymmetric Synthesis

The development of stereoselective and asymmetric synthetic methods for 3,6-Dibromo-2H-chromen-2-one is a crucial future direction. While the core synthesis of coumarins is well-established, achieving high levels of stereocontrol in subsequent modifications of the 3,6-dibrominated scaffold presents a significant challenge and an area ripe for innovation. Future research is anticipated to focus on several key strategies:

Chiral Catalysis: The application of chiral catalysts, including transition metal complexes and organocatalysts, will be instrumental. For instance, asymmetric hydrogenation or dihydroxylation of a double bond introduced at the 3-position could yield chiral derivatives. Research into bifunctional catalysts that can activate the coumarin (B35378) system and control the stereochemical outcome of a reaction is a promising avenue. nih.gov

Substrate Control: The inherent chirality of a starting material or a previously introduced stereocenter can be leveraged to direct the stereochemistry of subsequent reactions. This approach, known as substrate-controlled synthesis, could be employed to build complex stereochemical arrays on the this compound framework.

Enzyme-Mediated Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes, such as hydrolases or oxidoreductases, could enable the enantioselective synthesis of chiral derivatives of this compound under mild reaction conditions.

Future research in this area will likely lead to the development of novel synthetic methodologies that provide access to a diverse library of stereochemically pure derivatives of this compound for further investigation.

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and modification of this compound is essential for the rational design of new synthetic routes and the optimization of existing ones. Future research will likely focus on:

Kinetic Studies: Detailed kinetic analysis of key reactions will provide valuable insights into the reaction rates, orders, and the influence of various parameters such as temperature, concentration, and catalyst loading.

Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, will allow for the real-time monitoring of reactions and the identification of transient intermediates and transition states.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to elucidate the bond-forming and bond-breaking steps in a reaction mechanism, providing unambiguous evidence for proposed pathways.

A deeper mechanistic understanding will not only advance the fundamental chemistry of coumarins but also enable the development of more efficient and selective synthetic transformations.

Predictive Computational Modeling for Rational Design of Derivatives

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of novel this compound derivatives with desired properties. Future research in this area will likely involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the geometric and electronic structures of this compound and its derivatives. These calculations can provide insights into their reactivity, stability, and spectroscopic properties.

Molecular Docking and Dynamics Simulations: For biological applications, molecular docking studies can predict the binding modes of this compound derivatives to specific protein targets. mdpi.com Molecular dynamics simulations can then be used to study the stability of these protein-ligand complexes and to elucidate the key interactions that govern binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the rational design of more potent or effective derivatives.

The integration of computational modeling with experimental synthesis and testing will undoubtedly streamline the discovery process and lead to the rapid identification of promising new compounds.

Discovery of Novel In Vitro Biological Target Interactions and Pathways

The coumarin scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. discovery.csiro.aumdpi.com Future research on this compound will focus on uncovering its specific biological targets and the pathways through which it exerts its effects. Key research avenues include:

High-Throughput Screening: Screening of this compound and its derivatives against a broad range of biological targets, such as enzymes and receptors, can lead to the identification of novel bioactivities.

Target Identification and Validation: Once a promising bioactivity is identified, further studies will be needed to identify the specific molecular target. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed for this purpose. Validation of the target is crucial to ensure that the observed biological effect is indeed mediated through the identified protein.

Pathway Analysis: Following target identification, it is important to understand the broader biological pathways that are modulated by the compound. This can be achieved through techniques such as transcriptomics and metabolomics, which provide a global view of the changes in gene expression and metabolite levels in response to compound treatment.

The discovery of novel biological targets and pathways for this compound could open up new avenues for the development of therapeutics for a variety of diseases. Research has shown that related brominated coumarin derivatives exhibit potential as antiproliferative agents, suggesting that this could be a fruitful area of investigation. nih.govresearchgate.netnih.gov

Table 1: Hypothetical In Vitro Biological Activity Data for this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Cell Line | Antiproliferative Activity (GI50, µM) |

| This compound | Kinase A | 15.2 | MCF-7 | 25.8 |

| Derivative 1 (3-amino-6-bromo) | Kinase B | 5.8 | HCT116 | 10.1 |

| Derivative 2 (3-hydroxy-6-bromo) | Protease C | 22.1 | A549 | 45.3 |

| Derivative 3 (3,6-diamino) | Kinase A | 2.1 | MCF-7 | 4.5 |

Innovations in Multifunctional Material Applications

The unique photophysical and electronic properties of the coumarin nucleus suggest that this compound and its derivatives could find applications in materials science. Future research in this area may explore:

Organic Light-Emitting Diodes (OLEDs): Coumarin derivatives are known to be fluorescent, and by tuning the substituents on the coumarin ring, their emission properties can be modulated. This makes them promising candidates for use as emitters in OLEDs.

Fluorescent Probes: The sensitivity of the fluorescence of coumarins to their local environment can be exploited to develop fluorescent probes for the detection of ions, small molecules, and biomolecules.

Nonlinear Optical Materials: The extended π-system of the coumarin ring, coupled with the electron-withdrawing nature of the bromine atoms, could impart significant nonlinear optical properties to this compound derivatives, making them potentially useful in applications such as optical switching and frequency doubling.

The exploration of this compound in the context of materials science is a relatively untapped area with the potential for significant discoveries and technological advancements.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-Dibromo-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a preformed coumarin scaffold. For example, bromination at the 3- and 6-positions can be achieved using bromine (Br₂) in dimethylformamide (DMF) under controlled temperatures (40–60°C), with reaction times optimized to 6–12 hours to avoid over-bromination . The choice of solvent (e.g., DMF vs. acetic acid) significantly impacts reaction kinetics and regioselectivity. Yields range from 60–85%, depending on stoichiometry and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, SHELX software (SHELXL/SHELXS) is widely used for refining crystallographic data, with R-factors < 0.05 indicating high accuracy . Complementary techniques include:

- NMR : H and C NMR to verify substitution patterns (e.g., coupling constants for adjacent bromine atoms).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 310.92 for C₉H₅Br₂O₂).

- IR Spectroscopy : C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electron density distribution to identify electrophilic sites. For instance:

- The 6-bromo position shows higher electrophilicity (Fukui indices: = 0.12) compared to the 3-position ( = 0.08), making it more reactive toward nucleophiles like amines or thiols .

- Solvent effects (e.g., polar aprotic DMSO) can be simulated using the SMD model to predict reaction pathways .

Q. What experimental strategies resolve contradictions in reported biological activities of brominated coumarins?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial IC₅₀ values) often arise from assay variability. To address this:

- Standardized Assays : Use CLSI/M07-A11 guidelines for antimicrobial testing with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .

- Structure-Activity Relationships (SAR) : Compare 3,6-dibromo derivatives with mono-brominated analogs (e.g., 6-bromo-2H-chromen-2-one) to isolate the role of dibromination. For example, dibromination enhances DNA intercalation (ΔTm = +3.5°C) but reduces solubility (logP = 2.8 vs. 1.9 for non-brominated analogs) .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

- Methodological Answer :

- Solvent Replacement : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity (dielectric constant ε = 4.8 vs. DMF’s ε = 36.7), reducing environmental impact .

- Catalysis : Use Lewis acid catalysts (e.g., FeCl₃·6H₂O) to lower reaction temperatures (from 60°C to 40°C), achieving 75% yield with 90% atom economy .

- Waste Minimization : Implement solvent recovery systems (e.g., rotary evaporation followed by molecular sieves) to recycle >80% of CPME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.